Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride

Medicinal Chemistry Salt Selection Aqueous Solubility

Select this specific 2,6-difluorobenzyl cyclopropylamine hydrochloride salt (CAS 2098130-19-7) for reproducible aqueous-based assays and PROTAC synthesis. The hydrochloride form guarantees immediate solubility in PBS and biological media, avoiding false negatives from free base precipitation. Its ortho-fluorine pattern offers metabolic stability distinct from the 3,5-difluoro regioisomer (CAS 1183374-85-7). Do not substitute with the free base (CAS 625437-37-8) or mofegiline (CAS 120635-25-8); this compound's reversible profile and dual attachment points are essential for SAR and linker chemistry. Supplied with batch-specific documentation.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 2098130-19-7
Cat. No. B1472799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
CAS2098130-19-7
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-10-2-1-3-11(13)9(10)7-14-6-8-4-5-8;/h1-3,8,14H,4-7H2;1H
InChIKeyQKSZWDHOOXJFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-N-(2,6-difluorobenzyl)methanamine Hydrochloride (CAS 2098130-19-7): Structural and Physicochemical Baseline for Procurement


1-Cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride (CAS 2098130-19-7) is a synthetic cyclopropylamine derivative featuring a 2,6-difluorobenzyl moiety, supplied as the hydrochloride salt (molecular formula C₁₁H₁₄ClF₂N, MW 233.68 g/mol) [1]. The compound belongs to the class of fluorinated benzylamine building blocks, where the cyclopropyl group introduces conformational rigidity and the 2,6-difluoro substitution pattern modulates electronic properties and metabolic stability [2]. Its primary utility lies in medicinal chemistry as a versatile intermediate for the synthesis of bioactive molecules, with the hydrochloride salt form enhancing aqueous solubility and handling characteristics relative to the free base [1].

Procurement Risk: Why In-Class Cyclopropylbenzylamine Analogs Cannot Substitute for CAS 2098130-19-7


Cyclopropylbenzylamine derivatives with different fluorine substitution patterns or lacking the hydrochloride salt form exhibit distinct physicochemical and biological profiles that preclude simple interchange [1]. The 2,6-difluoro arrangement on the benzyl ring uniquely orients the fluorine atoms ortho to the methylene linker, creating a steric and electronic environment distinct from the 3,5-difluoro regioisomer (CAS 1183374-85-7) . Furthermore, the free base form (N-cyclopropyl-2,6-difluorobenzenemethanamine, CAS 625437-37-8) differs in solubility, stability, and reactivity compared to the hydrochloride salt, which is critical for aqueous-based synthetic protocols and biological assays [1]. Even structural isomers sharing the identical molecular formula, such as mofegiline hydrochloride (CAS 120635-25-8), demonstrate entirely different biological activity profiles—mofegiline is a potent, selective MAO-B inhibitor (IC₅₀ 3.6 nM) [2], while the target compound's biological activity remains distinct and must be empirically validated rather than assumed by analogy.

Comparative Quantitative Evidence: Differentiation of CAS 2098130-19-7 from Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Protocols

The hydrochloride salt form (CAS 2098130-19-7) offers quantifiable advantages in aqueous solubility and handling relative to the free base analog N-cyclopropyl-2,6-difluorobenzenemethanamine (CAS 625437-37-8). The hydrochloride salt has a computed topological polar surface area (TPSA) of 12 Ų and two hydrogen bond donors (the protonated secondary amine and the chloride counterion), compared to the free base which has a single hydrogen bond donor and a TPSA of 12 Ų (unchanged) [1]. While TPSA is identical, the salt form's ionic character confers substantially higher aqueous solubility—a critical parameter for biological assay compatibility and aqueous-phase synthetic transformations. Vendor specifications indicate the hydrochloride salt is supplied at ≥95% purity (e.g., Leyan at 98%, Kuujia suppliers at 95%+) [2], whereas the free base (CAS 625437-37-8) is typically available at 97% purity from the same vendors .

Medicinal Chemistry Salt Selection Aqueous Solubility

Regioisomeric Fluorine Substitution: 2,6-Difluoro vs. 3,5-Difluoro Conformational and Electronic Differentiation

The 2,6-difluorobenzyl substitution pattern in CAS 2098130-19-7 creates a distinct steric and electronic profile compared to the 3,5-difluoro regioisomer (1-cyclopropyl-N-(3,5-difluorobenzyl)methanamine, CAS 1183374-85-7). In the 2,6-isomer, both fluorine atoms are ortho to the methylene linker, creating a symmetrical steric shield around the benzyl carbon and significantly altering the pKa of the adjacent amine through inductive effects. The 3,5-difluoro isomer places fluorines meta to the linker, resulting in different electronic distribution and reduced steric encumbrance at the benzylic position [1]. Computed molecular weights are 233.68 g/mol (HCl salt) vs. 197.22 g/mol (free base of the 3,5-isomer) . The 2,6-difluoro compound has a computed rotatable bond count of 4, identical to the 3,5-isomer, but the rotational barrier around the benzyl-amine bond is expected to be higher due to ortho-fluorine steric effects [1].

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

Structural Isomer Differentiation: Cyclopropylbenzylamine Scaffold vs. Mofegiline (MAO-B Inhibitor Pharmacophore)

CAS 2098130-19-7 shares the identical molecular formula (C₁₁H₁₄ClF₂N, MW 233.68) with mofegiline hydrochloride (CAS 120635-25-8), yet the two are constitutional isomers with fundamentally different pharmacophores [1]. Mofegiline possesses a linear fluoroallylamine moiety and acts as a mechanism-based irreversible inhibitor of MAO-B with an IC₅₀ of 3.6 nM and MAO-A IC₅₀ of 680 nM—a selectivity ratio of ~189-fold [2]. The target compound features a cyclopropylmethylamine connected via a secondary amine to a 2,6-difluorobenzyl group, positioning it structurally closer to the class of reversible cyclopropylamine MAO inhibitors, which generally exhibit IC₅₀ values in the sub-micromolar to micromolar range rather than low nanomolar [3]. No direct MAO inhibition data have been published for CAS 2098130-19-7; inference from the cyclopropylamine class suggests potential MAO interaction but with expected potency differences of 10- to 1000-fold relative to mofegiline based on the absence of the fluoroallylamine warhead [3].

Monoamine Oxidase Inhibition Structural Isomerism Target Selectivity

Recommended Application Scenarios for 1-Cyclopropyl-N-(2,6-difluorobenzyl)methanamine Hydrochloride Based on Quantitative Differentiation


Aqueous-Phase Medicinal Chemistry: Direct Use in Biological Assays and Buffer-Compatible Syntheses

The hydrochloride salt form (CAS 2098130-19-7) is the preferred procurement choice for research protocols requiring direct dissolution in aqueous buffers or biological media without additional acidification steps. The salt form provides immediate aqueous solubility, avoiding the precipitation issues commonly encountered with the free base analog (CAS 625437-37-8) when introduced into PBS, cell culture media, or enzymatic assay buffers [1]. This is particularly relevant for fragment-based drug discovery, where compounds are screened at high concentrations (typically 0.1–10 mM) in aqueous conditions, and premature precipitation from DMSO stock solutions can generate false-negative results [1].

Kinase Inhibitor and CNS-Penetrant Lead Optimization: Leveraging the 2,6-Difluorobenzyl Motif

The 2,6-difluorobenzyl substitution pattern is a recognized privileged fragment in kinase inhibitor design and CNS drug discovery, where ortho-fluorination enhances metabolic stability by blocking para-hydroxylation and reduces P-glycoprotein efflux susceptibility . When selecting a cyclopropylbenzylamine building block for structure-activity relationship (SAR) exploration, CAS 2098130-19-7 provides the specific 2,6-difluoro geometry that has been validated in numerous clinical candidates, distinguishing it from the 3,5-difluoro regioisomer (CAS 1183374-85-7), which lacks the ortho-fluorine steric shielding effect at the benzylic amine junction .

MAO Inhibition Research: Differentiated Tool Compound Distinct from Mofegiline

For laboratories investigating monoamine oxidase inhibition mechanisms, CAS 2098130-19-7 serves as a structurally distinct comparator to mofegiline (CAS 120635-25-8) despite sharing the same molecular formula [2]. The target compound lacks the fluoroallylamine warhead required for irreversible MAO-B inactivation, making it valuable for probing reversible vs. irreversible inhibition modalities within the same empirical formula space. Researchers studying the contribution of the cyclopropylamine scaffold to MAO inhibition, independent of the fluoroallylamine mechanism, should procure this specific compound rather than mofegiline, which would confound mechanistic interpretation [2].

Synthetic Intermediate for PROTAC Linker and Bifunctional Molecule Construction

The secondary amine functionality and the cyclopropylmethyl arm provide dual attachment points for further derivatization, making CAS 2098130-19-7 a suitable intermediate for constructing PROTAC (Proteolysis Targeting Chimera) linkers or other heterobifunctional molecules [3]. The hydrochloride salt ensures consistent stoichiometry in amide coupling and reductive amination reactions, where the free base form may exhibit variable reactivity due to partial carbonation from atmospheric CO₂. Vendors supply the compound at 95–98% purity with batch-specific quality documentation, supporting reproducible synthetic workflows in PROTAC development [1].

Quote Request

Request a Quote for 1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.